molecular formula C7H12N2O4 B12878119 (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid CAS No. 213619-98-8

(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid

Cat. No.: B12878119
CAS No.: 213619-98-8
M. Wt: 188.18 g/mol
InChI Key: AWGRHEDNWXKCFJ-CLZZGJSISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.

    Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .

Properties

CAS No.

213619-98-8

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1

InChI Key

AWGRHEDNWXKCFJ-CLZZGJSISA-N

Isomeric SMILES

CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N

Canonical SMILES

CN1CC(CC1C(=O)O)(C(=O)O)N

Origin of Product

United States

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